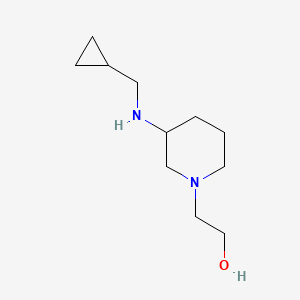
2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Vorbereitungsmethoden
The synthesis of 2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol involves several steps. One common synthetic route includes the reaction of piperidine with cyclopropylmethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with ethylene oxide to yield the final compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research and development needs .
Analyse Chemischer Reaktionen
2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Cyclization: The piperidine ring can participate in cyclization reactions to form more complex structures.
Wissenschaftliche Forschungsanwendungen
2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of 2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes in the body, leading to its biological effects. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules .
Vergleich Mit ähnlichen Verbindungen
2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)ethanol can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer effects.
Matrine: Known for its antiviral and anticancer activities.
Berberine: Used for its antimicrobial and anti-inflammatory effects.
This compound stands out due to its unique combination of the cyclopropylmethyl and piperidine moieties, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H22N2O |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
2-[3-(cyclopropylmethylamino)piperidin-1-yl]ethanol |
InChI |
InChI=1S/C11H22N2O/c14-7-6-13-5-1-2-11(9-13)12-8-10-3-4-10/h10-12,14H,1-9H2 |
InChI-Schlüssel |
OLHCOWIAUDXLKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CCO)NCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)
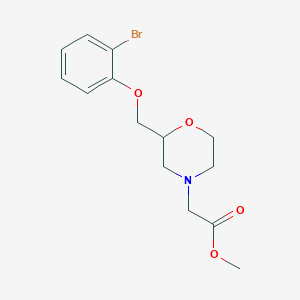
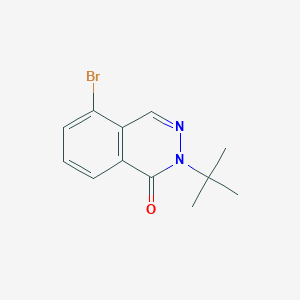



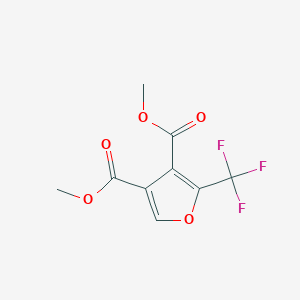


![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11795498.png)
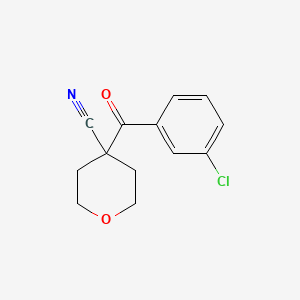
![2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795507.png)

